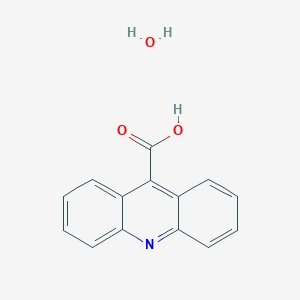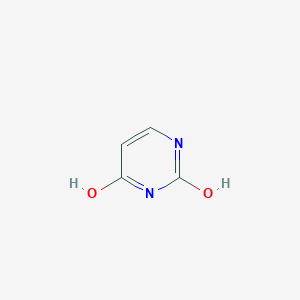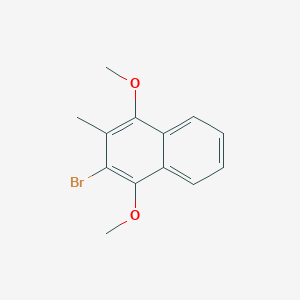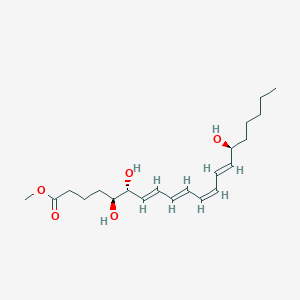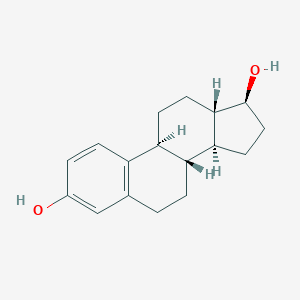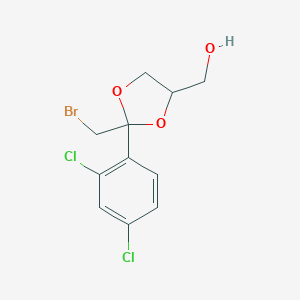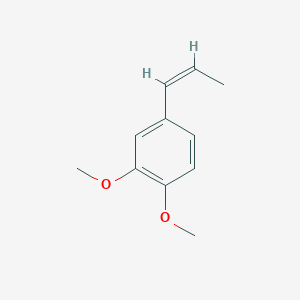
Isoeugenyl methyl ether
Descripción general
Descripción
Isoeugenyl methyl ether (IEME) is an ether compound with a wide range of uses in both research and industrial applications. It is a colorless, volatile liquid with a mild, pleasant odor and a boiling point of about 93°C. IEME is a member of the family of ethers, which are organic compounds that contain an oxygen atom connected to two alkyl or aryl groups. IEME has a variety of applications, ranging from its use as a solvent for organic reactions to its use as a flavoring agent in food products. In
Aplicaciones Científicas De Investigación
Toxicity Evaluation
Isoeugenyl methyl ether has been evaluated for subchronic toxicity in F344/DuCrj rats. This study was designed to determine the toxicity profile and the no-observed-adverse-effect level (NOAEL) of this compound, which is used as a food additive and nature-identical flavoring agent. The main target organ was found to be the liver, with the NOAEL estimated to be 40mg/kg body weight/day (Akagi et al., 2019).
Contact Allergy Assessment
Research has been conducted on the allergenic properties of this compound and its derivatives. This study focused on patch testing to identify potential contact allergies in patients exposed to this compound and related substances, which are common in the EU Inventory of Fragrance Ingredients. The study highlighted the complexities in allergen substitution and the occurrence of concomitant contact allergy (Tanaka et al., 2004).
Chemical Oxidation Studies
This compound has been studied in the context of chemical oxidation reactions, particularly focusing on the behavior of this compound under specific catalytic conditions. This research provides insights into the chemical properties and reactivity of this compound in various industrial and laboratory scenarios (Chiavetto et al., 1996).
Synthesis and Industrial Applications
The synthesis of high octane ethers from synthesis gas-derived alcohols, including studies on methyl isobutyl ether and methyl tertiary butyl ether, also sheds light on the broader context of ether synthesis and applications. While not directly focusing on this compound, these studies provide valuable context for understanding the industrial applications and synthesis pathways of similar compounds (Klier et al., 1992).
Mecanismo De Acción
Target of Action
cis-Methylisoeugenol, also known as Isoeugenyl methyl ether or Methylisoeugenol, (Z)- or cis-Methyl isoeugenol, is a compound that has been found to target Amyloid Precursor Protein (APP) and Beta-Secretase 1 (BACE1) . These proteins play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with APP being the precursor molecule for the amyloid-beta peptide, and BACE1 being the enzyme responsible for the initial step in the production of amyloid-beta.
Mode of Action
It is suggested that the compound interacts with its targets (app and bace1) in a way that decreases the production of amyloid-beta, a peptide that forms plaques in the brains of individuals with ad . This interaction could potentially lead to a reduction in the formation of these plaques, thereby mitigating the symptoms of AD.
Pharmacokinetics
Pharmacokinetic studies have indicated that cis-Methylisoeugenol, along with other active components of Acori Tatarinowii Rhizoma (ATR), is absorbed slowly after oral administration . This slow absorption could impact the bioavailability of the compound, potentially requiring adjustments in dosage or administration methods to achieve therapeutic effects.
Result of Action
The primary molecular effect of cis-Methylisoeugenol’s action is the potential reduction in the production of amyloid-beta . This could lead to fewer amyloid plaques in the brain, which are a hallmark of AD. On a cellular level, this could result in less neuronal damage and improved cognitive function, although more research is needed to fully understand these effects.
Análisis Bioquímico
Biochemical Properties
cis-Methylisoeugenol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase and carboxylesterase in rat liver microsomes . These interactions suggest that cis-Methylisoeugenol may influence neurotransmitter regulation and metabolic processes. Additionally, it has been identified as a nonsteroidal anti-inflammatory agent that binds to the COX enzyme, inhibiting the production of prostaglandins . This interaction highlights its potential role in modulating inflammatory responses.
Cellular Effects
cis-Methylisoeugenol exerts various effects on different cell types and cellular processes. In colorectal adenocarcinoma cells, it has been shown to alter cell cycle progression, thereby inhibiting cancer cell proliferation . Furthermore, cis-Methylisoeugenol influences cell signaling pathways, gene expression, and cellular metabolism. Its radical-scavenging and anti-inflammatory activities have been demonstrated to modulate chronic diseases in vitro and in vivo . These effects underscore its potential therapeutic applications in managing inflammatory conditions and cancer.
Molecular Mechanism
The molecular mechanism of cis-Methylisoeugenol involves several key interactions at the molecular level. It targets amyloid precursor protein (APP) and bisasarcin, which are associated with Alzheimer’s disease . By decreasing the production of amyloid and inhibiting tau phosphorylation, cis-Methylisoeugenol helps protect against neurodegenerative processes. Additionally, it binds to the COX enzyme, inhibiting prostaglandin synthesis and reducing inflammation . These molecular interactions highlight its multifaceted mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Methylisoeugenol have been observed to change over time. Its stability and degradation have been studied in liver microsomes of human, rat, and bovine origin . The compound undergoes oxidative metabolism, resulting in the formation of various metabolites. Over time, these metabolites can influence cellular function and metabolic processes. Long-term studies have shown that cis-Methylisoeugenol can maintain its biological activity, although its efficacy may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of cis-Methylisoeugenol vary with different dosages in animal models. At lower doses, it exhibits anti-inflammatory and antioxidant activities, while higher doses may lead to toxic or adverse effects . In rat models, cis-Methylisoeugenol has been shown to inhibit colorectal adenocarcinoma at specific dosages, highlighting its potential as a chemotherapeutic agent . It is crucial to determine the optimal dosage to balance therapeutic benefits and minimize toxicity.
Metabolic Pathways
cis-Methylisoeugenol is involved in several metabolic pathways, including the shikimate pathway, which leads to the production of phenylpropanoids . It interacts with enzymes such as acetylcholinesterase and carboxylesterase, influencing metabolic flux and metabolite levels . The compound’s metabolism in liver microsomes results in the formation of cinnamoyl derivatives and other metabolites . These metabolic pathways play a crucial role in determining its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of cis-Methylisoeugenol within cells and tissues involve various transporters and binding proteins. It is known to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate . This solubility facilitates its distribution within biological systems. Additionally, its interactions with specific transporters and binding proteins can influence its localization and accumulation in target tissues.
Subcellular Localization
cis-Methylisoeugenol’s subcellular localization is influenced by targeting signals and post-translational modifications. It has been observed to localize in the nucleus and cytoplasm, where it interacts with various biomolecules . These interactions can affect its activity and function, particularly in regulating gene expression and cellular signaling pathways. Understanding its subcellular localization is essential for elucidating its precise mechanism of action.
Propiedades
IUPAC Name |
1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWHUJCUHAELCL-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C1=CC(=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Record name | methyl isoeugenol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101026531 | |
| Record name | 4-Allyl-1,2-dimethoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
270.50 °C. @ 760.00 mm Hg | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.047-1.053 | |
| Record name | Isoeugenyl methyl ether | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
6380-24-1, 93-16-3, 6379-72-2 | |
| Record name | cis-Methylisoeugenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomethyleugenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylisoeugenol, (Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Allyl-1,2-dimethoxy-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-prop-1-enylveratrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLISOEUGENOL, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
16 - 17 °C | |
| Record name | Methylisoeugenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Isoeugenyl methyl ether commonly used for?
A1: this compound, also known as cis-Methyl isoeugenol or cis-Methylisoeugenol, is primarily used as a fragrance ingredient. It imparts a carnation-like or spicy aroma to perfumes and cosmetics. [, ]
Q2: Can this compound cause allergic reactions?
A2: Yes, this compound has been identified as a potential allergen in fragrance contact dermatitis. [, ] One study showed it was not detected by the standard fragrance mix used for allergy testing, indicating further research is needed. []
Q3: What is the relationship between this compound and Isoeugenol in terms of allergy?
A3: While chemically related, this compound did not show cross-reactivity with Isoeugenol in allergy tests. [] This means someone allergic to Isoeugenol might not react to this compound.
Q4: Where is this compound found naturally?
A4: this compound is a natural constituent of the essential oils of various plants, including nutmeg (Myristica fragrans Houtt) and Acorus calamus. [, ] In nutmeg, it is a minor component compared to methyleugenol. []
Q5: How does the content of this compound vary in Acorus tatarinowii from different regions?
A5: Studies on Acorus tatarinowii, a traditional Chinese medicine, have shown that the content of this compound in its volatile oil can vary depending on the geographical origin of the plant. [, , ]
Q6: What are the major components of the volatile oil of Acorus tatarinowii along with this compound?
A6: Alongside this compound, other major components found in the volatile oil of Acorus tatarinowii include β-asarone, α-asarone, and γ-asarone. [, , , ]
Q7: Can the geographical origin of Acorus tatarinowii be determined based on its volatile oil composition?
A7: Yes, the variation in the relative content of volatile compounds like this compound in Acorus tatarinowii allows for distinguishing between plants grown in different regions. [, , ] This differentiation is useful for quality control of herbal medicines.
Q8: Are there any studies on the toxicity of this compound?
A9: Yes, subchronic toxicity of this compound has been evaluated in rats following 13 weeks of oral administration. [] Details regarding the findings are not available in the provided abstracts.
Q9: Is there any research on dimerization reactions involving this compound?
A10: Yes, research has been conducted on the dimerization of this compound, along with related compounds Isoeugenol and Isoeugenyl acetate. [] Specific details about the reaction conditions and outcomes are not available in the provided abstract.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




